
(E)-3-hydroxy-2-(1-((2-methyl-5-nitrophenyl)imino)ethyl)-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antibacterial and Antifungal Activities
Imino-4-methoxyphenol thiazole derived Schiff bases, similar in structure to the queried compound, were found to exhibit moderate antibacterial and antifungal activities. These activities were noted against E. coli, R. solanacearum, F. oxysporum, and A. niger. The compounds were synthesized by condensing certain amino compounds with hydroxy methoxybenzaldehyde and tested for their microbial growth inhibition capabilities (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Chemosensor Applications
A Schiff base chemosensor exhibiting selective sensing of cyanide in aqueous solution was developed. This chemosensor, structurally similar to the compound , showed a unique color change response in the presence of cyanide ions. The selectivity of this chemosensor was influenced by the solvent used, highlighting its potential in practical applications (Na, Park, Jo, Lee, & Kim, 2014).
Photophysical Characterization for Organic Light Emitting Diodes
Research on organotin compounds derived from Schiff bases, which share a similar structure with the compound of interest, has shown promising applications in organic light-emitting diodes (OLEDs). The compounds exhibited quantum yields around 4% and demonstrated intrinsic electroluminescence properties, suggesting their potential use in OLED technology (García-López et al., 2014).
Corrosion Inhibition
Pyran-2-one derivatives, structurally related to the compound , have been studied for their corrosion inhibition performance on mild steel. These compounds demonstrated significant inhibition efficacy, suggesting their potential application in protecting metals from corrosion in acidic mediums (El Hattak et al., 2021).
Properties
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(2-methyl-5-nitrophenyl)carbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-10-7-8-12(20(23)24)9-15(10)19-11(2)16-17(21)13-5-3-4-6-14(13)18(16)22/h3-9,21H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMIGCAJVUQQEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(C)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
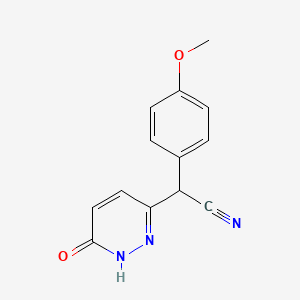

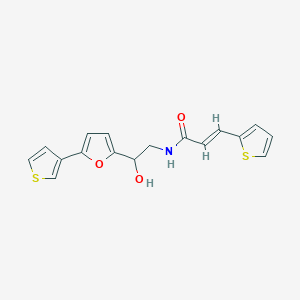
![N-(4-butylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide](/img/structure/B2373461.png)

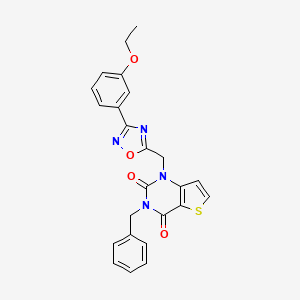
![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B2373465.png)
![(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2373468.png)
![ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2373470.png)
![(2Z)-2-[(3-fluorophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2373472.png)
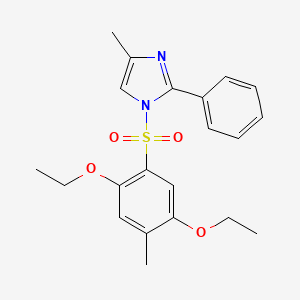
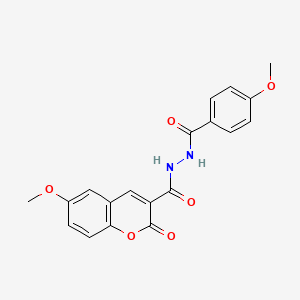
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methylbenzoate](/img/structure/B2373476.png)
![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373479.png)
